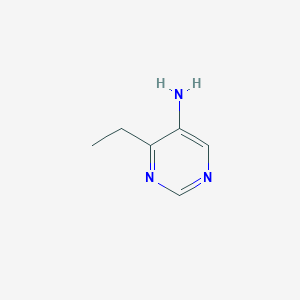
4-Ethylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpyrimidin-5-amine is a chemical compound with the CAS Number: 156817-94-6 . It has a molecular weight of 123.16 and its IUPAC name is 4-ethyl-5-pyrimidinamine . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Ethylpyrimidin-5-amine is 1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Ethylpyrimidin-5-amine, have been found to exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines are also known to display antioxidant effects . This means they can neutralize harmful free radicals in the body, potentially helping to prevent various health conditions including heart disease and cancer .
Antibacterial Applications
Some pyrimidines have been found to possess antibacterial properties . This suggests that 4-Ethylpyrimidin-5-amine could potentially be used in the development of new antibacterial drugs .
Antiviral Applications
Pyrimidines, including 4-Ethylpyrimidin-5-amine, may also have antiviral properties . This could make them useful in the treatment of various viral infections .
Antifungal Applications
Some pyrimidines have demonstrated antifungal effects . This suggests that 4-Ethylpyrimidin-5-amine could potentially be used in the development of new antifungal medications .
Antituberculosis Applications
Pyrimidines have also shown potential in the treatment of tuberculosis . This suggests that 4-Ethylpyrimidin-5-amine could potentially be used in the development of new antituberculosis drugs .
Safety and Hazards
The safety information for 4-Ethylpyrimidin-5-amine indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-ethylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWWGMPWQUJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


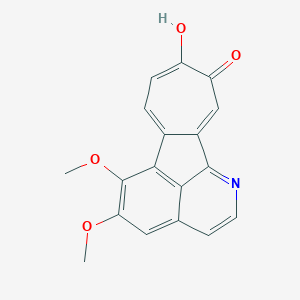
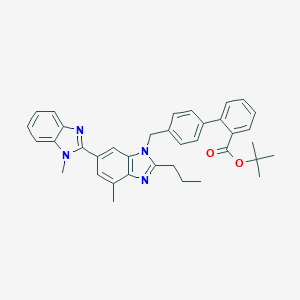

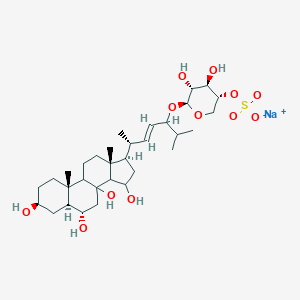
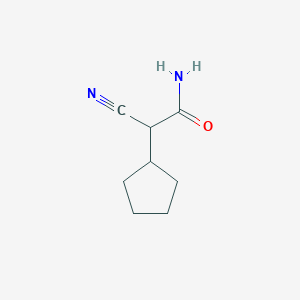
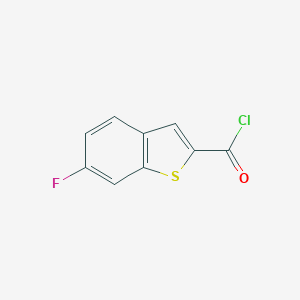
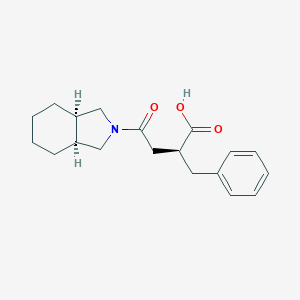
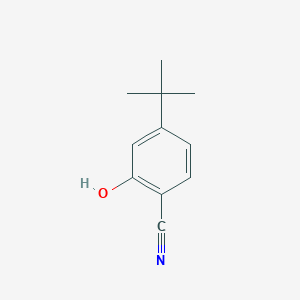



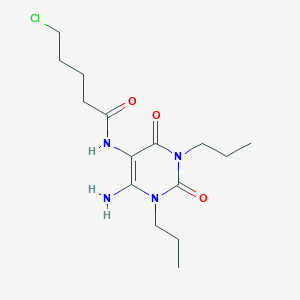
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)